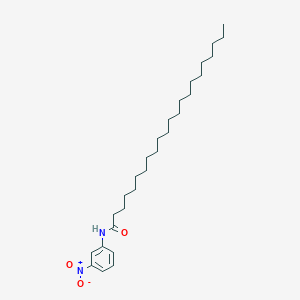![molecular formula C26H38N2O3 B11542116 1-[4-(Decyloxy)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea](/img/structure/B11542116.png)
1-[4-(Decyloxy)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-[4-(Décyloxy)phényl]-3-[1-(4-méthoxyphényl)éthyl]urée est un composé organique de formule moléculaire C26H38N2O3. Elle se caractérise par la présence d'un groupe décyloxy lié à un cycle phényle et d'un groupe méthoxyphényle lié à un groupe éthylurée.
Méthodes De Préparation
La synthèse de la 1-[4-(Décyloxy)phényl]-3-[1-(4-méthoxyphényl)éthyl]urée implique généralement les étapes suivantes :
Matières premières : La synthèse commence par la préparation de la 4-(décyloxy)aniline et de l'isocyanate de 1-(4-méthoxyphényl)éthyle.
Conditions de réaction : La réaction entre la 4-(décyloxy)aniline et l'isocyanate de 1-(4-méthoxyphényl)éthyle est effectuée dans des conditions contrôlées, généralement en présence d'un solvant approprié tel que le dichlorométhane ou le toluène. Le mélange réactionnel est agité à température ambiante ou à des températures légèrement élevées pour favoriser la formation du dérivé urée souhaité.
Purification : Le produit brut est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie sur colonne pour obtenir le composé pur.
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté.
Analyse Des Réactions Chimiques
La 1-[4-(Décyloxy)phényl]-3-[1-(4-méthoxyphényl)éthyl]urée subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium, entraînant la réduction de groupes fonctionnels spécifiques au sein de la molécule.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier à la position benzylique, en utilisant des réactifs tels que le N-bromosuccinimide (NBS) ou d'autres agents halogénants.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
La 1-[4-(Décyloxy)phényl]-3-[1-(4-méthoxyphényl)éthyl]urée a plusieurs applications en recherche scientifique, notamment :
Chimie : Elle est utilisée comme bloc de construction dans la synthèse de molécules et de matériaux organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses interactions avec diverses biomolécules.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Le composé peut trouver des applications dans le développement de produits chimiques et de matériaux de spécialité présentant des propriétés uniques.
Mécanisme d'action
Le mécanisme d'action de la 1-[4-(Décyloxy)phényl]-3-[1-(4-méthoxyphényl)éthyl]urée implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à certaines enzymes ou à certains récepteurs, modulant leur activité et entraînant divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées font l'objet de recherches en cours.
Mécanisme D'action
The mechanism of action of 1-[4-(Decyloxy)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
La 1-[4-(Décyloxy)phényl]-3-[1-(4-méthoxyphényl)éthyl]urée peut être comparée à d'autres composés similaires, tels que :
1-[4-(Décyloxy)phényl]-3-(4-isopropylbenzyl)urée : Ce composé a une structure similaire, mais avec un groupe isopropylbenzyle au lieu d'un groupe méthoxyphényle.
1-(4-Décyloxyphényl)-3-[1-(4-méthoxyphényl)éthyl]urée : Ce composé a une structure similaire, mais avec de légères variations dans le positionnement des groupes fonctionnels.
Le caractère unique de la 1-[4-(Décyloxy)phényl]-3-[1-(4-méthoxyphényl)éthyl]urée réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C26H38N2O3 |
|---|---|
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
1-(4-decoxyphenyl)-3-[1-(4-methoxyphenyl)ethyl]urea |
InChI |
InChI=1S/C26H38N2O3/c1-4-5-6-7-8-9-10-11-20-31-25-18-14-23(15-19-25)28-26(29)27-21(2)22-12-16-24(30-3)17-13-22/h12-19,21H,4-11,20H2,1-3H3,(H2,27,28,29) |
Clé InChI |
KJGSPWJKVJURLX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC(C)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{(2E)-2-[(1-benzyl-1H-indol-3-yl)methylidene]hydrazinyl}-2-oxoethyl)-3,4,5-trimethoxybenzamide (non-preferred name)](/img/structure/B11542034.png)
![N-(1-{N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}-2-(4-hydroxyphenyl)ethyl)-3,5-dinitrobenzamide](/img/structure/B11542044.png)
![2,4,5-trichloro-6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11542050.png)
![2-(3-{2-[(3,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11542052.png)
![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11542064.png)
![2-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11542068.png)
![2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B11542075.png)
![2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]phenol](/img/structure/B11542080.png)
![1a',2',2a',5a',6',6a'-hexahydro-1'H-dispiro[cyclopropane-1,3'-[2,6]methanocyclopropa[f]indene-7',1''-cyclopropane]](/img/structure/B11542082.png)
![methanediylbis-2-{(E)-[(2-methylphenyl)imino]methyl}benzene-4,1-diyl dibenzoate](/img/structure/B11542089.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11542095.png)
![4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11542098.png)

![2-bromo-4-chloro-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11542102.png)
